三甲基甲氧基膦酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

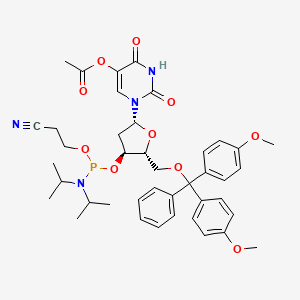

Trimethyl methoxyphosphonoacetate is an organophosphorus compound . It is a phosphonic ester . The molecular formula of Trimethyl methoxyphosphonoacetate is C6H13O6P .

Synthesis Analysis

Trimethyl phosphonoacetate can be synthesized from trimethyl phosphite and methyl chloroacetate through Michael Arbuzov rearrangement reaction . This synthetic method satisfies the chemical equations that CH2ClCOOH and CH3OH produce CH5ClO2 and H2O, and CH5ClO2 and C3H9O3P produce C5H11O5P and CH3Cl .

Molecular Structure Analysis

The molecular structure of Trimethyl methoxyphosphonoacetate can be represented by the InChI string: InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3 . The molecular weight of this compound is 182.11 g/mol .

科学研究应用

Preparation of Phosphonic Acids

Trimethyl methoxyphosphonoacetate is used in the preparation of phosphonic acids, which are one of the most important categories of organophosphorus compounds . These compounds have a wide range of applications in chemical biology, medicine, materials, and other domains .

Microwave-Accelerated Synthesis

The compound is used in microwave-accelerated synthesis, specifically in the McKenna Synthesis of Phosphonic Acids . This method uses microwave irradiation to accelerate the silyldealkylations of a series of dialkyl methylphosphonates .

Preparation of Sarin A

Trimethyl methoxyphosphonoacetate is used in the preparation of Sarin A by intramolecular Mannich-type reactions . Sarin A is a compound of interest in various fields of research.

Horner-Wadsworth-Emmons Olefination

This compound is involved in the Horner-Wadsworth-Emmons olefination with aldehydes and ketones to give acrylic esters . This reaction is a key step in the synthesis of various organic compounds.

Oxa-Michael Reactions

Trimethyl methoxyphosphonoacetate is also involved in oxa-Michael reactions . These reactions are a type of addition reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Prenylation of Oxindoles

The compound is used in the prenylation of oxindoles . Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein.

Heterocyclization Reactions

Lastly, Trimethyl methoxyphosphonoacetate is involved in heterocyclization reactions . These reactions are used in the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry due to their biological activity.

安全和危害

Trimethyl phosphonoacetate, a related compound, is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Trimethyl methoxyphosphonoacetate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Methyl acetoacetate", "Trimethyl phosphite", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Methyl acetoacetate is reacted with trimethyl phosphite in the presence of a base catalyst such as sodium hydroxide to form methyl 2-(trimethylphosphoranylidene)acetoacetate.", "Step 2: The intermediate product from step 1 is then reacted with methanol in the presence of an acid catalyst such as hydrochloric acid to form methyl 2-(methoxycarbonyl)ethylphosphonic acid.", "Step 3: The final step involves the reaction of the product from step 2 with sodium hydroxide and sodium chloride to form Trimethyl methoxyphosphonoacetate." ] } | |

CAS 编号 |

16141-78-9 |

产品名称 |

Trimethyl methoxyphosphonoacetate |

分子式 |

C6H13O6P |

分子量 |

212.138 |

IUPAC 名称 |

methyl 2-(dimethoxyphosphorylmethoxy)acetate |

InChI |

InChI=1S/C6H13O6P/c1-9-6(7)4-12-5-13(8,10-2)11-3/h4-5H2,1-3H3 |

InChI 键 |

KYMUNKMWGDJFHK-UHFFFAOYSA-N |

SMILES |

COC(=O)COCP(=O)(OC)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)

![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)

![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)